Researchers studying RNA epigenetics face challenges with analog specificity. 5-Fluorocytidine solves this:
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5-Fluorocytidine is a fluorinated pyrimidine ribonucleoside that serves as a critical mechanism-based probe and precursor in RNA epigenetics and antiviral research [1]. Unlike its free-base counterpart, it is directly phosphorylated by cellular kinases, bypassing the initial ribosylation steps of the pyrimidine salvage pathway [1]. As an isosteric analog of cytidine, it is efficiently incorporated into cellular RNA, where it functions as a covalent inhibitor of RNA C5-methyltransferases (such as NSUN2) and dihydrouridine synthases [1]. Its procurement is primarily driven by its utility as a chemical warhead for RNA-protein crosslinking and as a highly specific modulator of RNA metabolism, distinct from DNA-directed analogs [2].
Substituting 5-Fluorocytidine with closely related analogs fundamentally alters the molecular target and experimental outcome. Utilizing the nucleobase 5-Fluorocytosine (5-FC) in vitro often fails because it requires complex salvage pathway metabolism to become active, whereas 5-Fluorocytidine is directly accessible to kinases [1]. More critically, substituting with 5-Fluoro-2'-deoxycytidine (FdCyd) shifts the incorporation entirely from RNA to DNA, changing the inhibitory target from RNA methyltransferases to DNA methyltransferases (DNMTs)[1]. Furthermore, failure to account for 5-Fluorocytidine's specific alkaline sensitivity during handling leads to rapid deamination into 5-fluorouridine, compromising assay reproducibility and structural integrity [2].
The structural presence of the 2'-hydroxyl group dictates the macromolecular targeting of the fluorinated pyrimidine. 5-Fluorocytidine is incorporated into RNA, where it forms stable covalent adducts with RNA m5C methyltransferases such as NSUN2 [1]. In contrast, the deoxy analog, 5-Fluoro-2'-deoxycytidine, incorporates into DNA and strictly targets DNA methyltransferases (DNMTs) [1]. Procurement of the exact ribose form is absolute for RNA-directed profiling.
| Evidence Dimension | Macromolecular incorporation and enzyme target |
| Target Compound Data | Targets RNA and inhibits RNA C5-methyltransferases (e.g., NSUN2). |
| Comparator Or Baseline | 5-Fluoro-2'-deoxycytidine targets DNA and inhibits DNA methyltransferases (DNMTs). |
| Quantified Difference | Complete shift in target class (RNA vs. DNA epigenetics). |
| Conditions | In vitro cellular incorporation and crosslinking assays. |
Buyers targeting RNA modifications must procure the ribonucleoside, as the deoxy-analog will misdirect the inhibition to DNA pathways.
As a mechanism-based chemical warhead, 5-Fluorocytidine significantly enhances the recovery of RNA-modifying enzymes in RNA-mediated activity-based protein profiling (RNABPP). When cells are metabolically labeled with 10 µM 5-Fluorocytidine, the recovery of covalent RNA-protein complexes (such as NSUN2 and DUS3L) is enriched 3- to 4-fold compared to non-treated controls following aqueous-organic extraction [1].
| Evidence Dimension | Protein recovery yield in crosslinking assays |
| Target Compound Data | 3- to 4-fold enrichment of NSUN2/DUS3L protein. |
| Comparator Or Baseline | Non-treated control samples (baseline). |
| Quantified Difference | 300-400% increase in captured RNA-modifying enzymes. |
| Conditions | 10 µM metabolic labeling for 16 hours followed by RNABPP phase separation. |
This quantitative enrichment makes 5-Fluorocytidine the preferred procurement choice for researchers designing high-yield interactome capture workflows.
The handling and extraction protocols for 5-Fluorocytidine must be strictly controlled due to its susceptibility to deamination under alkaline conditions. In 0.3 M KOH at 37°C, 5-Fluorocytidine converts to 5-fluorouridine following pseudo-first-order kinetics with a half-life of exactly 10 hours[1]. This instability requires that downstream RNA hydrolysis or extraction be performed under neutral or acidic conditions to prevent artifactual data [1].
| Evidence Dimension | Chemical half-life (deamination) |
| Target Compound Data | 10 hours (conversion to 5-fluorouridine). |
| Comparator Or Baseline | Neutral or physiological conditions (stable). |
| Quantified Difference | Rapid degradation in alkali vs. stability in neutral buffers. |
| Conditions | 0.3 M KOH at 37°C. |
Buyers and process engineers must adjust formulation and RNA extraction protocols to avoid artifactual conversion to 5-fluorouridine.
Due to its ability to form stable covalent adducts with RNA C5-methyltransferases and dihydrouridine synthases, 5-Fluorocytidine is a highly effective chemical warhead for RNABPP workflows [1]. It enables the 3- to 4-fold enrichment of enzymes like NSUN2 and DUS3L, making it essential for proteomics and transcriptomics labs mapping RNA modifications[1].
Because it specifically incorporates into RNA rather than DNA, 5-Fluorocytidine is used as a highly selective inhibitor in assays targeting RNA epigenetics [1]. It is the standard for differentiating RNA-driven oncogenic pathways from DNA-driven ones, where 5-Fluoro-2'-deoxycytidine would be required instead [1].
5-Fluorocytidine is utilized as a precursor for synthesizing fluorinated RNA oligonucleotides. However, its procurement for this application requires strict adherence to neutral or mildly acidic deprotection and handling protocols, given its 10-hour deamination half-life in strong alkali, to prevent unintended conversion to 5-fluorouridine during extraction [2].
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